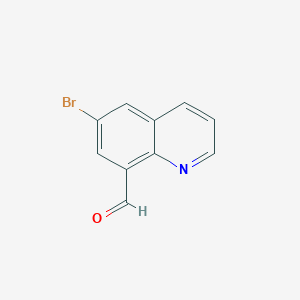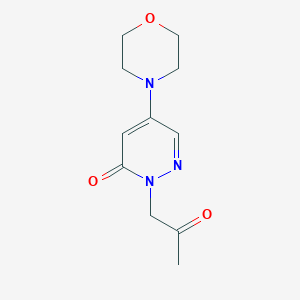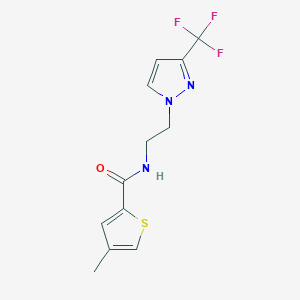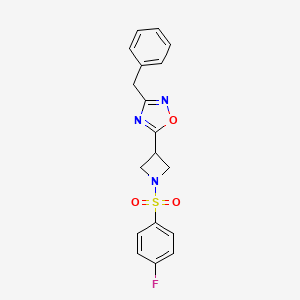
6-Bromoquinoline-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinoline-8-carbaldehyde is a chemical compound with the formula C10H6BrNO and a molecular weight of 236.06 g/mol . It is used in research and development of chemicals .
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoline-8-carbaldehyde consists of a quinoline ring with a bromine atom at the 6th position and a carbaldehyde group at the 8th position . The InChI code for this compound is 1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .Applications De Recherche Scientifique
Synthesis and Characterization of Quinoline Derivatives
6-Bromoquinoline-8-carbaldehyde and related analogs are extensively utilized in the synthesis of quinoline derivatives. For instance, Hamama et al. (2018) discussed the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems, highlighting the synthetic applications and biological evaluation of these compounds. Additionally, Wantulok et al. (2020) presented a novel approach for synthesizing selected quinolinecarbaldehydes, comparing classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis. The electrochemical and spectroscopic characterization of these products, including Schiff base derivatives, revealed the correlation between chemical structure and reduction and oxidation potentials (Hamama et al., 2018; Wantulok et al., 2020).
Biological Evaluation of Quinoline Derivatives
6-Bromoquinoline-8-carbaldehyde derivatives have been evaluated for their biological activities. Sashidhara et al. (2009) investigated novel keto-enamine Schiff's bases derived from 8-hydroxyquinoline for their antioxidant and antidyslipidemic activities in vitro and in vivo. Compound 6, in particular, was identified as a highly active antidyslipidemic and antioxidative agent (Sashidhara et al., 2009).
Metal Corrosion Inhibition
Quinoline derivatives, including those related to 6-Bromoquinoline-8-carbaldehyde, have been studied for their corrosion inhibition properties. Lgaz et al. (2017) investigated the inhibition behavior of three quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution, employing electrochemical techniques, density functional theory, and molecular dynamic simulations. Their results indicated excellent inhibition performance, providing insights into the mechanism of action through theoretical and experimental findings (Lgaz et al., 2017).
Antimicrobial and Antioxidant Properties
Some quinoline derivatives have displayed antimicrobial and antioxidant properties. Sangani et al. (2013) synthesized novel 4H-chromene derivatives bearing 2-aryloxyquinoline and assessed their antimicrobial activity against various bacterial strains and fungi. The majority of these compounds showed significant activity, especially against C. tetani, B. subtilis, and C. albicans. Additionally, Zeleke et al. (2020) synthesized 2-Chloroquinoline-3-carbaldehyde and its derivatives, exhibiting potent antibacterial activity against several bacterial strains and moderate antioxidant activity. Molecular docking analysis suggested that these compounds could serve as lead compounds for antibacterial activity optimization (Sangani et al., 2013; Zeleke et al., 2020).
Optical and Molecular Switching Properties
The optical properties of 6-bromoquinoline derivatives have been examined for potential applications. Hu et al. (2003) investigated the optical properties of 6,6'-biquinolines, noting an unusually high emission quantum yield. Additionally, Lapinski et al. (2009) explored the photoinduced hydrogen atom transfer in molecules such as 7-hydroxy-4-methylquinoline-8-carbaldehyde, indicating their potential as optically driven molecular switches (Hu et al., 2003; Lapinski et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromoquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZNHYLDOTMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-8-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)
![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)
![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)


![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2940378.png)

